[2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
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Overview
Description
[2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound that features a chloropyridine moiety attached to an octahydrocyclopenta[c]pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions. One common approach starts with the chlorination of pyridine to form 5-chloropyridine. This intermediate is then subjected to a series of cyclization reactions to form the octahydrocyclopenta[c]pyrrol ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and cost .
Chemical Reactions Analysis
Types of Reactions
[2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amines, ethers, or esters .
Scientific Research Applications
Chemistry
In chemistry, [2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have shown that modifications to the chloropyridine and octahydrocyclopenta[c]pyrrol moieties can enhance biological activity and selectivity towards specific targets .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials science fields .
Mechanism of Action
The mechanism of action of [2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites, inhibiting their activity. The octahydrocyclopenta[c]pyrrol ring system can interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s biological effects, such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)ethanamine: This compound shares the chloropyridine moiety but has a simpler structure with an ethanamine group.
2-(5-Chloropyridin-2-yl)acetic acid: Similar in structure but contains an acetic acid group instead of the octahydrocyclopenta[c]pyrrol ring system.
2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: Contains the chloropyridine moiety but is part of a thiourea derivative.
Uniqueness
What sets [2-(5-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol apart is its unique combination of the chloropyridine moiety with the octahydrocyclopenta[c]pyrrol ring system. This structure provides a versatile scaffold for chemical modifications, enhancing its potential for various applications in research and industry .
Properties
Molecular Formula |
C13H17ClN2O |
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Molecular Weight |
252.74 g/mol |
IUPAC Name |
[2-(5-chloropyridin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C13H17ClN2O/c14-11-3-4-12(15-6-11)16-7-10-2-1-5-13(10,8-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 |
InChI Key |
JVWRZIDJMAIJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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